(1R)-1-(4-piperidin-1-ylphenyl)ethanol, also known as (1R)-1-[4-(piperidin-1-yl)phenyl]ethan-1-ol, is a chiral compound that belongs to the class of piperidine derivatives. It features a piperidine ring attached to a phenyl group and an ethan-1-ol moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various methods, including hydrogenation and cyclization processes, which are optimized for high yield and purity. It is commercially available from chemical suppliers like BenchChem.
(1R)-1-(4-piperidin-1-ylphenyl)ethanol can be classified as:
The synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol typically involves several key steps:
In industrial settings, the production may utilize continuous flow reactors and catalysts to enhance efficiency and yield. Optimization of reaction conditions is crucial for achieving high purity levels.
The molecular formula of (1R)-1-(4-piperidin-1-ylphenyl)ethanol is , with a molecular weight of 205.30 g/mol. Its structural representation can be described by the following identifiers:
Property | Value |
---|---|
IUPAC Name | (1R)-1-(4-piperidin-1-ylphenyl)ethanol |
InChI | InChI=1S/C13H19NO/c1-11(15)12... |
InChI Key | ZVMGBRBCWHTNKR-LLVKDONJSA-N |
Isomeric SMILES | CC@HO |
Canonical SMILES | CC(C1=CC=C(C=C1)N2CCCCC2)O |
The compound's structure features a piperidine ring connected to a phenolic structure, which contributes to its biological activity.
(1R)-1-(4-piperidin-1-ylphenyl)ethanol undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include:
The physical properties of (1R)-1-(4-piperidin-1-ylphenyl)ethanol include:
Key chemical properties are:
Property | Value |
---|---|
Molecular Weight | 205.30 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
These properties are crucial for understanding the compound's behavior in different environments and applications.
(1R)-1-(4-piperidin-1-ylphenyl)ethanol has potential applications in:
Its unique structural features make it valuable for developing new therapeutic agents with specific biological activities .
Piperidine derivatives constitute a fundamental structural motif in medicinal chemistry, with approximately 20% of FDA-approved small-molecule drugs containing this nitrogen heterocycle. The chiral center in compounds like (1R)-1-(4-piperidin-1-ylphenyl)ethanol provides stereochemical specificity that significantly influences pharmacological activity and target binding affinity. Piperidine-containing drugs demonstrate remarkable structural diversity, ranging from the antipsychotic haloperidol to the anticancer agent vinblastine, underscoring this scaffold's versatility in drug development [10].
The three-dimensional arrangement of chiral piperidine derivatives enables precise molecular interactions with biological targets. The stereochemistry at carbon atoms adjacent to the piperidine nitrogen often determines receptor binding specificity, metabolic stability, and overall drug efficacy. For instance, in central nervous system (CNS) therapeutics, chiral piperidine compounds exhibit enhanced blood-brain barrier penetration and receptor subtype selectivity compared to their non-chiral counterparts. The asymmetric synthesis of enantiomerically pure piperidine derivatives has therefore become a critical focus in modern drug discovery programs aiming to optimize therapeutic index and reduce off-target effects [10] [4].
Table 1: Therapeutic Applications of Chiral Piperidine Derivatives in FDA-Approved Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Piperidine-ethyl linkage |
Haloperidol | Antipsychotic | 4-substituted piperidine |
Vinblastine | Antineoplastic | Complex piperidine-containing alkaloid |
Sitagliptin | Antidiabetic | β-amino acid-derived piperidine |
Paroxetine | Antidepressant | Piperidine-containing benzodioxole |
The discovery of (1R)-1-(4-piperidin-1-ylphenyl)ethanol occurs against the backdrop of revolutionary advances in targeted protein degradation (TPD) technologies. While traditional drug discovery focused on occupancy-driven pharmacology, TPD strategies employ event-driven catalysis to eliminate disease-relevant proteins entirely. The emergence of proteolysis-targeting chimeras (PROTACs) in 2001 marked a paradigm shift, demonstrating that bifunctional molecules could recruit cellular degradation machinery to target specific proteins [3] [8].
As TPD technologies evolved beyond PROTACs, lysosome-mediated degradation strategies gained prominence for targeting extracellular proteins, membrane receptors, and protein aggregates resistant to proteasomal degradation. This second wave of TPD innovation includes approaches such as lysosome-targeting chimeras (LYTACs), autophagy-targeting chimeras (AUTACs), and autophagosome-tethering compounds (ATTECs) [3]. These technologies expanded the druggable proteome to include previously "undruggable" targets implicated in cancer, neurodegenerative disorders, and other challenging diseases [3] [8].
Within this context, (1R)-1-(4-piperidin-1-ylphenyl)ethanol emerges as a specialized building block for novel degraders. Its chiral alcohol functionality provides a versatile handle for linker attachment in bifunctional degrader design, while the piperidine moiety may contribute to lysosomotropic properties that facilitate endolysosomal trafficking. The structural complexity of this compound aligns with the trend toward more sophisticated molecular glues that exploit natural cellular processes with increasing precision [3] [8]. Recent TPD innovations utilizing similar piperidine-containing structures include GlueBody Chimeras (GlueTACs) that employ cell-penetrating peptide-lysosome-sorting sequences (CPP-LSS) and Folate Receptor-Targeting Chimeras (FRTACs) that selectively degrade cancer-related proteins [3].
Table 2: Evolution of Targeted Protein Degradation Technologies
Technology | Year Introduced | Degradation Pathway | Target Classes |
---|---|---|---|
PROTAC | 2001 | Ubiquitin-Proteasome System | Intracellular proteins |
AUTAC | 2019 | Autophagy-Lysosomal | Intracellular proteins, organelles |
LYTAC | 2020 | Endosome-Lysosome | Extracellular, membrane proteins |
ATTEC | 2019 | Autophagosomal | Proteins, non-protein components |
AUTOTAC | 2020 | p62-Mediated Autophagy | Protein aggregates |
GlueTAC | 2022 | Lysosomal | Membrane proteins |
FRTAC | 2023 | Lysosomal | Soluble, membrane-bound proteins |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3